Adamantan-1-ol, 4-chloro-

Description

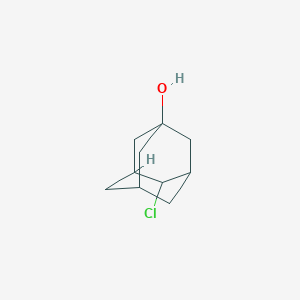

Adamantan-1-ol (C₁₀H₁₆O) is a tricyclic alcohol with a rigid diamondoid structure, widely used in pharmaceuticals and materials science due to its thermal stability and lipophilicity. 4-Chloro-adamantan-1-ol (hypothetical structure, C₁₀H₁₅ClO) is a halogenated derivative where a chlorine atom replaces a hydrogen at the 4-position of the adamantane skeleton. These derivatives are synthesized via functionalization of the adamantane core, often through electrophilic substitution, condensation, or protection/deprotection strategies .

Properties

Molecular Formula |

C10H15ClO |

|---|---|

Molecular Weight |

186.68 g/mol |

IUPAC Name |

4-chloroadamantan-1-ol |

InChI |

InChI=1S/C10H15ClO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5H2 |

InChI Key |

SQFWORKEUYQZGS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroadamantan-1-ol typically involves the chlorination of adamantan-1-ol. One common method includes the reaction of adamantan-1-ol with thionyl chloride (SOCl2) to introduce the chlorine atom, followed by hydrolysis to yield 4-chloroadamantan-1-ol . Another approach involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods: Industrial production of 4-chloroadamantan-1-ol often employs large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to balance the reactivity of the chlorinating agent with the stability of the adamantane framework .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroadamantan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 4-chloroadamantanone.

Reduction: The compound can be reduced to 4-chloroadamantane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.

Major Products Formed:

Oxidation: 4-Chloroadamantanone.

Reduction: 4-Chloroadamantane.

Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloroadamantan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a scaffold in drug design due to its stability and unique structure.

Medicine: Explored for antiviral and anticancer properties, leveraging the adamantane framework’s ability to enhance drug stability and bioavailability.

Mechanism of Action

The mechanism of action of 4-chloroadamantan-1-ol in biological systems involves its interaction with cellular membranes and proteins. The adamantane framework enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt viral replication or cancer cell proliferation. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and stability .

Comparison with Similar Compounds

4-Chloro-Adamantan-1-ol (Hypothetical)

- Structure : Chlorine at the 4-position of the adamantane ring.

- Synthesis: Likely involves electrophilic chlorination (e.g., using Cl₂/SnCl₄) or nucleophilic substitution of a pre-functionalized intermediate. No direct synthesis is described in the evidence, but analogous methods for chloroacetamide derivatives (e.g., N-(Adamantan-1-yl)-2-chloroacetamide) involve coupling chloroacetyl chloride with adamantanamine .

3-(1-Aminoethyl)adamantan-1-ol (C₁₂H₂₁NO)

- Structure: Aminoethyl substituent at the 3-position.

- Synthesis : Prepared via reductive amination of 3-(1-ketoethyl)adamantan-1-ol or Boc-protection of the amine group (e.g., di-tert-butyl dicarbonate in CH₂Cl₂) .

trans-4-Aminoadamantan-1-ol Hydrochloride (C₁₀H₁₈ClNO)

- Structure: Amino group at the 4-position, hydrochloride salt.

- Synthesis : Reduction of a Schiff base intermediate (e.g., 5-chloro-2-hydroxybenzaldehyde + amantadine, followed by NaBH₄ reduction) .

1-Adamantanol (C₁₀H₁₆O)

- Structure : Parent hydroxy compound.

- Synthesis : Direct oxidation of adamantane or functional group interconversion (e.g., hydrolysis of 1-adamantyl chloride) .

Physicochemical Properties

*Hypothetical data inferred from analogs.

Research Findings

- Antitubercular Activity: N-(Adamantan-1-yl)-2-chloroacetamide (C₁₂H₁₈ClNO) demonstrated efficacy against Mycobacterium tuberculosis due to the chloroacetamide moiety disrupting cell wall synthesis .

- Antiviral Applications: 3-(1-Aminoethyl)adamantan-1-ol derivatives showed inhibition of influenza M2 ion channels, with Boc-protected analogs improving solubility .

- Crystal Engineering: Adamantanol derivatives (e.g., 4-aminoadamantan-1-ol HCl) form hydrogen-bonded networks, stabilizing crystal structures for X-ray studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.